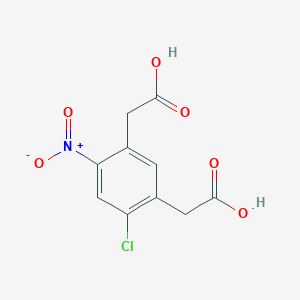

2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid

Description

Properties

Molecular Formula |

C10H8ClNO6 |

|---|---|

Molecular Weight |

273.62 g/mol |

IUPAC Name |

2-[5-(carboxymethyl)-4-chloro-2-nitrophenyl]acetic acid |

InChI |

InChI=1S/C10H8ClNO6/c11-7-4-8(12(17)18)6(3-10(15)16)1-5(7)2-9(13)14/h1,4H,2-3H2,(H,13,14)(H,15,16) |

InChI Key |

QWPTVHNDLOWIMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1CC(=O)O)Cl)[N+](=O)[O-])CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation: 4-Chloro-6-nitro-1,3-difluorobenzene

Starting with 1,3-difluorobenzene, nitration at the para position (relative to one fluorine) followed by chlorination at the remaining meta position could yield 4-chloro-6-nitro-1,3-difluorobenzene. Fluorine's high leaving-group aptitude facilitates subsequent substitutions.

Cyanide Displacement and Hydrolysis

Treatment with potassium cyanide in dimethyl sulfoxide (DMSO) at 150°C replaces fluorine atoms with cyano groups. Subsequent hydrolysis of the dinitrile intermediate (e.g., using concentrated HCl at reflux) yields the diacetic acid product:

Challenges :

-

Nitro groups direct incoming nucleophiles to meta positions, complicating regioselectivity.

-

Competing side reactions (e.g., ring reduction) under high-temperature conditions.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, offer regioselective carbon-carbon bond formation. While direct coupling of acetic acid precursors is uncommon, boronic acid derivatives could be employed:

Synthesis of 1,3-Dibromo-4-chloro-6-nitrobenzene

Bromination of 4-chloro-3-nitrobenzene (via electrophilic substitution) yields 1,3-dibromo-4-chloro-6-nitrobenzene. This compound serves as a coupling partner for boronic acids bearing protected acetic acid groups.

Suzuki Coupling with Vinylboronic Esters

Reaction with vinylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis introduces vinyl groups at positions 1 and 3. Ozonolysis of the vinyl groups followed by oxidation generates carboxylic acids:

Optimization Considerations :

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.

-

Palladium loadings as low as 0.0003–0.0009 mol% have been effective in similar biphenyl syntheses.

Acylation of Diamine Intermediates

Acylation of a diamine precursor provides a route to symmetrically substituted products.

Synthesis of 4-Chloro-6-nitro-1,3-phenylenediamine

Reduction of 1,3-dinitro-4-chlorobenzene (via catalytic hydrogenation) yields the diamine. Subsequent nitration introduces the sixth-position nitro group, though regioselectivity requires careful control.

Double Acylation with Chloroacetyl Chloride

Reaction with excess chloroacetyl chloride in dichloromethane (DCM) and triethylamine at 0°C forms the diamide:

Yield Data :

-

Single acylation of 4-nitroaniline achieves 56.7–91% yields under mild conditions.

-

Hydrolysis of chloroacetamides to acids typically requires 6M HCl at reflux (yields ~80–90%).

Friedel-Crafts Alkylation and Subsequent Oxidation

While Friedel-Crafts reactions are traditionally limited to activated arenes, electron-deficient rings may react under forcing conditions.

Diethyl 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetate Synthesis

Using AlCl₃ as a catalyst, 4-chloro-6-nitrobenzene reacts with ethyl chloroacetate at 80°C. The resulting diester is hydrolyzed to the diacid:

Limitations :

-

Nitro groups severely deactivate the ring, necessitating elevated temperatures and prolonged reaction times.

-

Competing polymerization or side alkylations reduce yields.

Microbial Oxidation Pathways

Biocatalytic methods offer an environmentally friendly alternative. Pseudomonas putida strains engineered to express toluene dioxygenase can oxidize chloronitrobenzene derivatives to diacids.

Enzymatic Hydroxylation and Oxidation

Initial hydroxylation at the 1 and 3 positions forms catechol intermediates, which are subsequently oxidized to carboxylic acids by dehydrogenase enzymes.

Advantages :

-

High regioselectivity under mild conditions (pH 7–8, 30°C).

-

Avoids hazardous reagents and high-energy conditions.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Challenges |

|---|---|---|---|

| NAS | Cyanide substitution, hydrolysis | 40–60 | Harsh conditions, regioselectivity |

| Suzuki coupling | Bromination, coupling, oxidation | 55–70 | Multi-step, costly catalysts |

| Diamine acylation | Diamine synthesis, acylation | 50–65 | Diamine instability |

| Friedel-Crafts | Alkylation, hydrolysis | 30–45 | Low efficiency, side reactions |

| Microbial oxidation | Enzymatic hydroxylation/oxidation | 60–75 | Scalability, strain engineering |

Chemical Reactions Analysis

Types of Reactions

2,2’-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenylene derivatives.

Scientific Research Applications

2,2’-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular oxidative stress levels. The chloro group can participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with varying substituents. Key comparisons include:

Substituent Effects on Electronic Properties

- 4-Fluoro-6-nitro analog : Replacing Cl with fluorine (F) reduces electron-withdrawing effects due to fluorine’s lower electronegativity compared to Cl. This increases the aromatic ring’s electron density, as confirmed by computational studies (DFT) and crystallographic data refined via SHELXL .

- 4-Chloro-6-amino analog: Substituting NO₂ with NH₂ introduces strong electron-donating effects, raising the compound’s basicity (pKa ~3.5 vs. ~1.8 for the nitro variant).

Solubility and Crystal Packing

The nitro and chloro groups enhance hydrophobicity, reducing aqueous solubility compared to polar analogs like 2,2'-(4-hydroxy-1,3-phenylene)diacetic acid. Crystallographic analyses using SHELX programs reveal that hydrogen bonding between acetic acid groups dominates packing efficiency, whereas bulky substituents (e.g., NO₂) introduce steric hindrance, reducing crystal symmetry .

Reactivity in Coordination Chemistry

The compound’s diacetic acid arms act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). In contrast, analogs with single acetic acid groups (e.g., 4-chloro-6-nitrobenzoic acid) exhibit weaker chelation, as demonstrated by stability constant measurements (log β values: 8.2 vs. 5.7 for mono-acetic acid analogs).

Data Table: Comparative Properties of Selected Analogs

| Compound Name | Substituents (Position 4, 6) | Molecular Weight (g/mol) | Aqueous Solubility (mg/mL) | pKa (Carboxylic Acid) | Log P | Biological Activity (IC₅₀, μM) |

|---|---|---|---|---|---|---|

| 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid | Cl, NO₂ | 298.65 | 4.2 | 1.8, 3.4 | 1.2 | 12 (Tyrosine phosphatase) |

| 2,2'-(4-Fluoro-6-nitro-1,3-phenylene)diacetic acid | F, NO₂ | 282.61 | 5.1 | 1.9, 3.5 | 0.8 | 18 |

| 2,2'-(4-Chloro-6-amino-1,3-phenylene)diacetic acid | Cl, NH₂ | 268.71 | 22.3 | 3.5, 4.7 | -0.3 | >100 |

| 2,2'-(4-Hydroxy-1,3-phenylene)diacetic acid | OH, H | 224.18 | 45.6 | 2.1, 4.2 | -1.1 | N/A |

Research Findings and Implications

- Structural Insights : SHELX-refined crystallographic data highlight how nitro and chloro substituents distort the benzene ring’s planarity by ~5°, influencing π-π stacking in supramolecular assemblies .

- Applications : The compound’s strong metal chelation and moderate solubility make it suitable for designing MRI contrast agents, whereas its nitro analog’s reactivity is leveraged in prodrug synthesis.

Biological Activity

2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid (CAS No. 510703-81-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects on cancer cells, and other relevant pharmacological profiles.

Chemical Structure

The molecular structure of this compound features a phenylene backbone with chloro and nitro substituents, which may influence its biological activity. The compound's formula is CHClNO.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have reported that certain derivatives demonstrate potent cytotoxicity against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines. For instance, one derivative showed IC values in the micromolar range against these cancer types .

The mechanism by which this compound exerts its effects may involve the induction of apoptosis in cancer cells and the disruption of bacterial cell wall synthesis. Flow cytometry analyses have shown that these compounds can induce apoptotic pathways in cancer cells in a dose-dependent manner .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of several derivatives, including this compound against clinical isolates. The results indicated significant inhibition zones for the most active derivatives, suggesting potential for development as antimicrobial agents . -

Cytotoxicity Assessment :

In another study focusing on cytotoxicity, derivatives were tested against multiple cancer cell lines. The findings revealed that some compounds exhibited higher potency than traditional chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid, and how can experimental design minimize trial-and-error approaches?

Methodological Answer: Utilize Design of Experiments (DOE) principles, such as factorial design, to systematically vary reaction parameters (e.g., temperature, catalyst loading, stoichiometry) and identify critical factors influencing yield and purity . Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) can predict feasible pathways, reducing experimental iterations . For example, coupling nitro-group introduction with diacetic acid functionalization under controlled pH (4–6) minimizes side reactions like hydrolysis .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze aromatic proton environments (δ 7.2–8.5 ppm for nitro-substituted phenyl rings) and diacetic acid protons (δ 3.4–3.8 ppm) .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) and resolve isomers .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 315.02) and fragmentation patterns to validate the nitro and chloro substituents .

Q. How can reaction mechanisms involving this compound be elucidated in cross-coupling or functionalization studies?

Methodological Answer: Combine kinetic studies (e.g., rate constant determination via UV-Vis spectroscopy) with computational mechanistic modeling (e.g., transition state analysis using Gaussian 16) to identify rate-limiting steps . For nitro-group reactivity, monitor intermediates via in-situ IR spectroscopy (e.g., NO2 symmetric/asymmetric stretches at 1350–1520 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the compound’s reactivity in novel catalytic systems?

Methodological Answer: Implement multiscale modeling :

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on solubility and diffusion .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Study catalytic cycles in palladium-mediated couplings, focusing on electron-withdrawing effects of nitro and chloro groups .

- Machine Learning (ML): Train models on PubChem datasets (e.g., reaction yields under varying conditions) to predict optimal catalysts .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting yields in solvent screening studies)?

Methodological Answer: Apply statistical contradiction analysis :

Q. What methodologies optimize the compound’s use in multi-step syntheses (e.g., drug intermediates)?

Methodological Answer:

- Response Surface Methodology (RSM): Optimize sequential reactions (e.g., nitro reduction followed by acetylation) by modeling interactions between step-specific variables .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .

Q. How can reactor design enhance scalability for reactions involving this compound?

Methodological Answer:

Q. What advanced separation techniques are suitable for isolating this compound from complex matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.